molecular formula C9H8BrN3 B13656883 3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13656883
M. Wt: 238.08 g/mol
InChI Key: GTUHNDGKBHTUMG-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is an organic compound that belongs to the class of pyrazolopyridines This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a cyclopropyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions, and in the presence of a base like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in the presence of a base such as triethylamine or sodium hydride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can include 3-amino, 3-thio, or 3-alkoxy derivatives of the original compound.

    Cyclization Products: Cyclization reactions can lead to the formation of fused heterocyclic compounds with potential biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a lead compound in drug discovery .

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

3-bromo-5-cyclopropyl-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C9H8BrN3/c10-8-7-3-6(5-1-2-5)4-11-9(7)13-12-8/h3-5H,1-2H2,(H,11,12,13)

InChI Key

GTUHNDGKBHTUMG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(NN=C3N=C2)Br

Origin of Product

United States

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